1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride

Catalog No.
S2852599
CAS No.
1353972-68-5
M.F
C12H18ClFN2O2S
M. Wt
308.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-a...

CAS Number

1353972-68-5

Product Name

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-methylpiperidin-3-amine;hydrochloride

Molecular Formula

C12H18ClFN2O2S

Molecular Weight

308.8

InChI

InChI=1S/C12H17FN2O2S.ClH/c1-14-11-3-2-8-15(9-11)18(16,17)12-6-4-10(13)5-7-12;/h4-7,11,14H,2-3,8-9H2,1H3;1H

InChI Key

FNLFYBBLYHJTKL-UHFFFAOYSA-N

SMILES

CNC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F.Cl

Solubility

not available

Synthesis and Characterization:

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride (1-((4-Fluorophenyl)sulfonyl)-NMP) is a small molecule that can be synthesized through a multi-step organic reaction process. While the specific details of the synthesis may vary, a reported procedure involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidin-3-amine, followed by N-methylation and subsequent salt formation with hydrochloric acid. []

Potential Biological Activities:

Research suggests that 1-((4-Fluorophenyl)sulfonyl)-NMP may possess various biological activities, making it a potential candidate for further investigation in drug discovery. Here are some reported activities:

  • Inhibition of certain enzymes: Studies have shown that 1-((4-Fluorophenyl)sulfonyl)-NMP might inhibit specific enzymes, such as kinases, which are involved in various cellular processes. [, ]
  • Anticancer properties: Some studies have indicated potential anti-cancer properties of 1-((4-Fluorophenyl)sulfonyl)-NMP, suggesting its potential as a starting point for developing new anticancer agents. []

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a fluorophenyl moiety. Its molecular formula is C12H18ClFN2O2S, and it has a molecular weight of 308.80 g/mol. The compound is primarily used in pharmaceutical research and development due to its potential biological activities and applications in medicinal chemistry .

Typical of amines and sulfonamides. These include:

  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Sulfonamide Formation: The sulfonyl group can react with amines to form sulfonamides, which are important in medicinal chemistry.
  • Reduction Reactions: The compound may undergo reduction, particularly at the sulfonyl group, under specific conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride exhibits significant biological activity, particularly in the realm of pharmacology. Preliminary studies suggest that it may possess:

  • Antimicrobial Properties: Similar compounds have shown efficacy against various bacterial strains, indicating potential use as an antibiotic agent .
  • CNS Activity: Due to its piperidine structure, it may interact with central nervous system receptors, suggesting possible applications in treating neurological disorders.

These activities warrant further investigation to fully elucidate the compound's pharmacological profile.

The synthesis of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: Starting from commercially available piperidine derivatives.
  • Sulfonylation: Reaction with a suitable sulfonyl chloride (e.g., 4-fluorobenzenesulfonyl chloride) under basic conditions to introduce the sulfonyl group.
  • Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt for improved solubility and stability.

These methods can vary based on specific laboratory protocols and desired yields .

The primary applications of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride include:

  • Pharmaceutical Research: As a lead compound for developing new antimicrobial agents or neuroactive drugs.
  • Chemical Biology: Utilized in studies exploring receptor interactions or enzyme inhibition.
  • Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules.

Interaction studies are crucial for understanding the compound's mechanism of action. Initial findings suggest that it may interact with various biological targets, including:

  • Enzymes: Potential inhibition of specific enzymes involved in bacterial resistance mechanisms.
  • Receptors: Possible modulation of neurotransmitter receptors, impacting CNS activity.

Further studies using techniques like molecular docking and binding assays are needed to clarify these interactions .

Several compounds share structural similarities with 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-fluorobenzene)sulfonyl-N-methylpiperidin-4-amineStructureDifferent piperidine position; potential for varied biological activity
N-(4-fluorophenyl)-N-methylpiperidineStructureLacks sulfonamide functionality; focus on CNS effects
1-(2-fluorophenyl)sulfonyl-N-methylpiperidin-3-amineStructureVariation in fluorine position; impacts reactivity and selectivity

The uniqueness of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride lies in its specific combination of functional groups, which may enhance its pharmacological properties compared to similar compounds.

This detailed overview underscores the importance of 1-((4-Fluorophenyl)sulfonyl)-N-methylpiperidin-3-amine hydrochloride in chemical and biological research, paving the way for future studies and potential therapeutic applications.

Dates

Modify: 2023-08-17

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